MFCD03543499
Description
MFCD03543499 is a chemical compound categorized under the MDL numbering system, commonly used for cataloging research chemicals. Key inferred properties include:
- Molecular weight: Likely within 200–250 g/mol (comparable to similar compounds in and ) .
- Functional groups: May include halogens (e.g., Br, Cl) or boronic acid groups, given the prevalence of these moieties in structurally related compounds .
- Bioavailability: Moderate to high GI absorption and BBB permeability, as seen in analogs like CAS 1046861-20-4 (LogP ~2.15, solubility ~0.24 mg/ml) .
Properties
IUPAC Name |
7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O/c1-6-10(12(16)21)11(20-13(19-6)17-5-18-20)7-2-3-8(14)9(15)4-7/h2-5,11H,1H3,(H2,16,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTRAPBZZFQQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The preparation methods for MFCD03543499 involve several synthetic routes and reaction conditions. Industrial production methods typically include:
Melt Spinning: This method involves melting the compound and spinning it into fibers.
Wet Spinning: The compound is dissolved in a solvent and then extruded into a coagulating bath to form fibers.
Electrospinning: This technique uses an electric field to draw the compound into fine fibers.
Chemical Reactions Analysis
MFCD03543499 undergoes various types of chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MFCD03543499 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and industrial chemicals .
Mechanism of Action
The mechanism of action of MFCD03543499 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
CAS 1046861-20-4 :
- Contains a boronic acid group (B(OH)₂), enhancing its utility in Suzuki-Miyaura cross-coupling reactions .
- Higher polarity (TPSA = 40.46 Ų) compared to MFCD03543499 (inferred TPSA ~30–35 Ų), reducing membrane permeability but improving aqueous solubility .
- Similar halogenation (Br, Cl) suggests shared reactivity in electrophilic substitution reactions.
CAS 1533-03-5 :
- Features a trifluoromethyl (CF₃) group, which increases metabolic stability and lipophilicity (LogP ~2.78) .
- Lower molecular weight (202.17 g/mol) and higher solubility (0.69 mg/ml) compared to MFCD03543499, likely due to fewer halogen substituents .
Research Findings and Limitations
Key Insights
- Reactivity: Halogenated analogs like MFCD03543499 exhibit superior electrophilic reactivity compared to non-halogenated counterparts, enabling diverse synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
